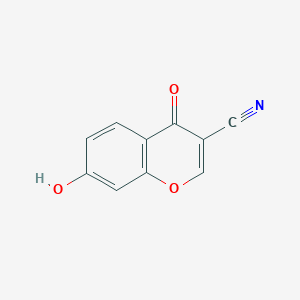

7-Hydroxy-4-oxo-4H-chromene-3-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

50743-37-8 |

|---|---|

Molekularformel |

C10H5NO3 |

Molekulargewicht |

187.15 g/mol |

IUPAC-Name |

7-hydroxy-4-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C10H5NO3/c11-4-6-5-14-9-3-7(12)1-2-8(9)10(6)13/h1-3,5,12H |

InChI-Schlüssel |

INTWLMCUQXOHDC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1O)OC=C(C2=O)C#N |

Herkunft des Produkts |

United States |

Significance of Chromenone Derivatives As Privileged Scaffolds in Chemical Research

Chromenone derivatives, also known as chromones, are recognized as "privileged scaffolds" in medicinal chemistry and drug discovery. ijrar.orgnih.gov This designation stems from their recurring presence in molecules that exhibit a wide range of biological activities. ijrar.orgnih.govrjptonline.org The chromenone core, a fusion of a benzene (B151609) ring with a pyranone ring, provides a rigid and planar framework that can be readily functionalized at various positions. researchgate.netnih.gov This structural versatility allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. researchgate.net

The significance of the chromenone scaffold is underscored by its presence in numerous natural products, including flavonoids, isoflavones, and coumarins, which are known for their diverse pharmacological effects. rjptonline.org Researchers are continually exploring the synthesis of novel chromenone derivatives to develop new therapeutic agents with activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. ijrar.orgrjptonline.orgresearchgate.net The accessibility of the chromenone moiety for chemical modification makes it an attractive starting point for the design and synthesis of new drugs. nih.gov

Historical Context and Evolution of Chromene Chemistry

The history of chromene chemistry is intertwined with the study of natural products. For centuries, plant extracts containing chromenone derivatives have been used in traditional medicine. The isolation and structural elucidation of these natural compounds in the 19th and 20th centuries laid the foundation for the systematic study of chromene chemistry.

Early research focused on understanding the basic reactivity and properties of the chromenone nucleus. Over time, the field has evolved significantly, driven by advancements in synthetic methodologies and a deeper understanding of the structure-activity relationships of chromenone derivatives. The development of new synthetic routes has enabled the creation of large libraries of chromenone-based compounds for biological screening. researchgate.net Modern chromene chemistry is characterized by the use of innovative techniques, including multicomponent reactions and green chemistry approaches, to efficiently synthesize complex chromenone derivatives. mdpi.comnih.govresearchgate.net

Structural Features and Fundamental Chemical Reactivity of the 4h Chromen 4 One Nucleus

The 4H-chromen-4-one nucleus possesses distinct structural and electronic features that govern its chemical reactivity. The core structure consists of a benzene (B151609) ring fused to a γ-pyrone ring. The carbonyl group at the 4-position and the oxygen atom in the pyran ring are key functional groups that influence the molecule's properties.

Overview of Current Research Trajectories for 7 Hydroxy 4 Oxo 4h Chromene 3 Carbonitrile

Conventional Synthetic Approaches to Chromene-3-carbonitriles

Traditional methods for synthesizing the chromene-3-carbonitrile core often rely on well-established organic reactions, providing reliable routes to these valuable compounds.

Multi-component Reaction Strategies (MCRs) for Chromene Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step, which is a key approach for synthesizing chromene derivatives. mdpi.com A prevalent method for synthesizing 2-amino-4H-chromene-3-carbonitriles involves the one-pot, three-component reaction of an appropriate aromatic aldehyde, malononitrile, and a phenol (B47542) or a cyclic C-H activated compound like dimedone. mdpi.comresearchgate.net This reaction is often catalyzed by a base, such as piperidine (B6355638) or sodium carbonate. mdpi.comresearchgate.net For instance, the synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles has been successfully achieved by reacting substituted benzaldehydes, malononitrile, and resorcinol in the presence of a sodium carbonate solution at room temperature. mdpi.com

The reaction mechanism typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the phenolic hydroxyl group or the enolizable C-H activated compound to the activated double bond, and subsequent intramolecular cyclization to yield the final chromene ring system. researchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. For example, bases like sodium carbonate have been shown to be effective in aqueous media, providing good yields of the desired products. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Ref |

| Substituted Benzaldehydes | Malononitrile | Resorcinol | Sodium Carbonate | 2-Amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles | mdpi.com |

| Bis-aldehydes | Malononitrile | Dimedone | Piperidine | bis(2-amino-tetrahydro-4H-chromene-3-carbonitrile) derivatives | researchgate.net |

| Aromatic Aldehydes | Malononitrile | 4-Hydroxycoumarin (B602359) | DABCO | 2-Amino-4-aryl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitriles | nih.gov |

Cyclization Reactions and Precursor Condensations in Chromenone Synthesis

The formation of the 4-oxo-4H-chromene (chromenone) core often involves cyclization reactions of pre-synthesized precursors. A common strategy is the Baker-Venkataraman rearrangement, where an o-acyloxyacetophenone is treated with a base to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone (B188151) ring. For example, 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate (B1229959) can be transformed into 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dione through a base-catalyzed rearrangement. ijpcbs.com This diketone can then be cyclized to form the corresponding chromenone derivative.

Another approach involves the condensation of salicylaldehydes with compounds containing an active methylene (B1212753) group. For instance, the reaction of salicylic (B10762653) aldehydes with malononitrile can be carefully controlled to produce various chromene derivatives. acs.org The Vilsmeier-Haack reaction of flavanones (2-aryl-2,3-dihydro-4H-chromen-4-ones) provides access to 4-chloro-2H-chromene-3-carbaldehydes, which are versatile intermediates for further elaboration into various heterocyclic systems. nih.gov

Post-Synthetic Functionalization Strategies for the Chromenone Core

Once the basic chromenone scaffold is constructed, further functionalization can be carried out to introduce various substituents and modify the compound's properties. A series of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides have been synthesized, demonstrating the possibility of modifying the core structure. researchgate.net The synthesis of benzothiazolyl-chromenone-based fluorophores has been achieved through Knoevenagel condensation, highlighting the utility of this reaction for introducing complex aromatic systems onto the chromenone core. nih.gov Additionally, the synthesis of chromene-1,2,3-triazole benzene (B151609) sulfonamide hybrids showcases the use of click chemistry to attach sulfonamide moieties, which are known to be important pharmacophores. nih.gov

Green Chemistry Protocols in Chromene-3-carbonitrile Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of aqueous media, benign catalysts, and alternative energy sources, have been successfully applied to the synthesis of chromene-3-carbonitriles.

Aqueous Media and Environmentally Benign Catalysis (e.g., Nanoparticle Catalysis, Organocatalysis)

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com The synthesis of 2-amino-4H-chromene derivatives has been efficiently carried out in aqueous media using various catalysts. mdpi.comnanobioletters.com Sodium carbonate, a mild and inexpensive base, has been effectively used as a catalyst for the three-component synthesis of 2-amino-7-hydroxy-4H-chromene-3-carbonitriles in water at room temperature. mdpi.com

Nanoparticle catalysis offers several advantages, including high catalytic activity, selectivity, and the potential for catalyst recycling. Silver nanoparticles (AgNp) have been employed as a catalyst for the one-pot synthesis of 2-amino-4H-chromenes in an aqueous medium at room temperature. nanobioletters.com Similarly, silver dichromate nanoparticles (Ag2Cr2O7 NPs) have been used to catalyze the condensation of aromatic aldehydes with 4-hydroxycoumarin and 3,4-methylenedioxyphenol in aqueous media. tandfonline.com Magnetic nanoparticles, such as Fe3O4@SiO2-SO3H and copper-coated magnetic nanoparticles (MNPs@Cu), have also been utilized as recyclable catalysts for the synthesis of various chromene derivatives under solvent-free or in ethanol (B145695). nih.govnih.govjwent.net

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in green synthesis. L-proline, a naturally occurring amino acid, has been used to catalyze the three-component reaction of isatin (B1672199) derivatives, malononitrile, and naphthols to produce spiro-oxindoles with fused chromenes. ias.ac.in An acid hydrolysate of bovine tendons, rich in hydroxyproline (B1673980) and proline, has also been demonstrated as an effective and renewable organocatalyst for the synthesis of 4H-chromenes. rsc.org Pyridine-2-carboxylic acid (P2CA) has been reported as a rapid and sustainable catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives in a water-ethanol mixture. nih.gov

| Catalyst | Reaction | Solvent | Advantages | Ref |

| Silver Nanoparticles (AgNp) | Synthesis of 2-amino-4H-chromenes | Aqueous medium | Room temperature, operational simplicity | nanobioletters.com |

| Silver Dichromate Nanoparticles (Ag2Cr2O7) | Synthesis of chromene derivatives | Aqueous media | Recyclable catalyst, mild conditions | tandfonline.com |

| Fe3O4@SiO2-SO3H Magnetic Nanocatalyst | Synthesis of 3,4-Dihydropyrano[c]chromenes | Methanol | Recyclable, high yields | jwent.net |

| L-proline | Synthesis of spiro-oxindoles with fused chromenes | Acetonitrile | Shorter reaction times, high yield | ias.ac.in |

| Pyridine-2-carboxylic acid (P2CA) | Synthesis of 2-amino-4H-chromene-3-carbonitriles | Water-Ethanol | Rapid, sustainable, high yields | nih.gov |

Catalyst-Free and Ultrasound-Assisted Synthetic Methodologies

In some cases, the synthesis of chromene-3-carbonitriles can be achieved without the need for a catalyst, further enhancing the green credentials of the process. A catalyst-free synthetic strategy for producing chromene carbonitriles has been reported through a multi-component reaction of pyrazole (B372694) aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol at room temperature. orientjchem.org The formation of dimeric chromene derivatives from salicylaldehydes and malononitrile has also been observed under catalyst-free conditions. mdpi.com

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.netnih.govnih.gov The synthesis of 2-amino-4H-chromene derivatives has been successfully achieved using ultrasound irradiation in aqueous media with sodium carbonate as a catalyst. nih.gov Another study demonstrated the synthesis of 2-amino-4-(R)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives using an orange extract as a green catalyst under ultrasound irradiation without any solvent. researchgate.net These methods highlight the potential of ultrasound to promote efficient and environmentally friendly chemical transformations.

An in-depth analysis of the synthetic approaches for this compound and its related compounds reveals a focus on efficiency, environmental consciousness, and the exploration of novel chemical pathways. This article delves into established synthetic methodologies, the critical evaluation of their green credentials, and the ongoing research into new routes for this important class of heterocyclic compounds.

Advanced Applications of 7 Hydroxy 4 Oxo 4h Chromene 3 Carbonitrile Derivatives

Development of Chromene-Based Chemosensors and Fluorescent Probes

The inherent fluorescence of the chromene scaffold has led to the development of a wide array of chemosensors and fluorescent probes. aip.orgresearchgate.net These tools are instrumental in detecting and monitoring bioactive molecules with high sensitivity and selectivity. aip.orgrsc.org

Design Principles for Selective Analyte Detection

The design of effective fluorescent probes hinges on several key principles. rsc.orgnih.govresearchgate.net A typical probe consists of a fluorophore, which is the light-emitting component, a recognition site that selectively interacts with the target analyte, and a signaling mechanism that translates this interaction into a detectable change in fluorescence. researchgate.net

Key design strategies include:

Turn-on vs. Turn-off Probes: "Turn-on" probes are generally preferred as they exhibit a significant increase in fluorescence upon binding to the analyte, leading to higher sensitivity against a dark background. researchgate.net In contrast, "turn-off" probes show a decrease in fluorescence.

Intramolecular Charge Transfer (ICT): Many chromene-based probes utilize the ICT mechanism. The binding of an analyte can alter the electron-donating or -withdrawing properties of the recognition site, leading to a shift in the emission wavelength and a change in fluorescence intensity. rsc.org

Reaction-Based Sensing (Chemodosimeters): Some probes are designed to undergo a specific chemical reaction with the analyte. This reaction irreversibly alters the structure of the fluorophore, resulting in a change in its optical properties. researchgate.netnih.gov

Lipophilicity and Cellular Targeting: The lipophilicity of a probe can be tuned to direct it to specific cellular organelles, such as mitochondria or the nucleus. nih.gov This is crucial for understanding the localized roles of different analytes within a cell.

Sensing of Metal Ions (e.g., Fe³⁺, Hg²⁺, In³⁺)

Derivatives of 7-Hydroxy-4-oxo-4H-chromene-3-carbonitrile have been successfully modified to act as selective sensors for various metal ions.

Iron (Fe³⁺): A simple chromone-based fluorescent probe has been synthesized for the selective and sensitive detection of Fe³⁺ ions. This probe operates on a "turn-off" mechanism, where the fluorescence is quenched upon binding to Fe³⁺. nih.govnih.gov It exhibits a 1:1 binding stoichiometry with Fe³⁺ and has a low detection limit of 0.044 μmol·L⁻¹. nih.govnih.gov The probe is effective over a wide pH range and has been successfully used for imaging intracellular Fe³⁺. nih.govnih.gov

Mercury (Hg²⁺): Chromogenic sensors for Hg²⁺ have been developed that exhibit a distinct color change upon binding, allowing for naked-eye detection. lookchem.com These sensors often work by forming a strong "push-pull" electronic system after complexing with Hg²⁺. lookchem.com Other designs utilize a spirocycle ring-opening process upon interaction with Hg²⁺, leading to a significant change in absorption. dergipark.org.tr Detection limits for some of these sensors are in the nanomolar range. dergipark.org.trnih.govrsc.org

Indium (In³⁺): While specific examples for In³⁺ sensing using this compound derivatives are less common in the provided results, the general principles of metal ion sensing by chromene derivatives suggest that probes for In³⁺ could be developed by incorporating a suitable indium-selective chelating agent into the chromene structure.

Detection of Biologically Relevant Species (e.g., Thiols, Amino Acids, Hydrogen Peroxide, Nitroreductase)

The versatility of the chromene scaffold extends to the detection of various biologically important molecules. aip.orgaip.org

Thiols: The "thiol-chromene" click reaction provides a rapid and selective method for thiol detection. aip.orgaip.org This reaction can lead to a colorimetric change, for instance from colorless to yellow, within seconds. aip.org

Amino Acids: Molecular probe sensitization using modified tips in scanning tunneling microscopy has shown promise in identifying specific amino acids within peptide sequences. researchgate.netnih.gov This technique relies on the selective interaction between the sensitized probe and the target amino acid, which enhances the tunneling conductance. researchgate.netnih.gov

Hydrogen Peroxide: Chromene-based fluorescent probes have been developed for the detection of hydrogen peroxide, a key reactive oxygen species in cellular signaling. aip.orgaip.orgresearchgate.net

Nitroreductase (NTR): Nitroreductase is an enzyme often overexpressed in hypoxic tumor environments. rsc.org "Turn-on" fluorescent probes have been designed that undergo a reduction reaction catalyzed by NTR, leading to a significant increase in fluorescence. rsc.orgnih.gov These probes have been successfully used to detect and image NTR in living cells, offering a tool for identifying hypoxic conditions in tumors. rsc.orgnih.gov One such probe, based on a fused quinoxaline (B1680401) skeleton, demonstrated a 30-fold fluorescence enhancement upon reaction with NTR. rsc.org

Table 1: Examples of this compound Derivative-Based Sensors

| Analyte | Sensor Type | Detection Mechanism | Key Features |

|---|---|---|---|

| Fe³⁺ | Fluorescent "turn-off" probe | Fluorescence quenching | High selectivity and sensitivity, low detection limit (0.044 μmol·L⁻¹), suitable for cell imaging. nih.govnih.gov |

| Hg²⁺ | Chromogenic and Fluorescent | Color change / Spirocycle ring-opening | Naked-eye detection, low detection limits in the nanomolar range. lookchem.comdergipark.org.tr |

| Thiols | Colorimetric | "Thiol-chromene" click reaction | Rapid response (within 10 seconds), visible color change. aip.org |

| Nitroreductase | Fluorescent "turn-on" probe | NTR-catalyzed reduction | Significant fluorescence enhancement, suitable for imaging in hypoxic cells. rsc.orgnih.gov |

Applications in Bioimaging and Cellular Probing

The favorable photophysical properties of this compound derivatives make them excellent candidates for bioimaging applications. aip.orgaip.orgresearchgate.net Their ability to be targeted to specific subcellular organelles allows for the visualization of localized biological processes. aip.org For instance, probes have been designed for imaging Fe³⁺ within living cells and for detecting nitroreductase activity in hypoxic cancer cells. rsc.orgnih.govnih.gov The development of chromene-based probes with long emission wavelengths is particularly advantageous for in vivo imaging, as it minimizes interference from autofluorescence. aip.org

Agrochemical Research and Potential

Chromene derivatives are also being explored for their potential in agriculture. nih.govresearchgate.netresearchgate.net

Development as Biodegradable Agrochemical Agents

There is growing interest in developing chromene derivatives as biodegradable agrochemicals. nih.govresearchgate.net Traditional agrochemicals often persist in the environment, leading to contamination and other ecological issues. The chromene nucleus is seen as a promising scaffold for creating new agents that are effective and can break down into harmless substances after their intended use. nih.govresearchgate.net Research in this area is focused on synthesizing novel chromene derivatives and evaluating their biological activities, such as herbicidal or pesticidal properties, while also assessing their biodegradability. nih.govresearchgate.net The use of green synthesis methods, such as microwave and ultrasound-assisted reactions, is also being explored to make the production of these compounds more environmentally friendly. nih.govresearchgate.net

Investigation of Herbicidal, Insecticidal, and Fungicidal Potential

The chromone (B188151) backbone is a well-established pharmacophore in numerous biologically active compounds. Researchers have explored the potential of this compound derivatives as effective agents for crop protection, investigating their ability to combat weeds, insect pests, and fungal pathogens.

Herbicidal Activity

While research into the specific herbicidal effects of this compound derivatives is an emerging field, the broader class of chromones has shown promise. A patent application has disclosed that certain chromone derivatives exhibit a strong herbicidal effect. nih.gov For instance, the naturally occurring furanochromones, khellin (B1673630) and visnagin, were found to be highly phytotoxic to species like lettuce (Lactuca sativa) and duckweed (Lemna paucicostata). nih.gov Visnagin, in particular, demonstrated non-selective, contact post-emergence herbicidal activity against various grasses and broadleaf weeds. nih.gov These findings suggest that the chromone skeleton is a viable starting point for the development of new herbicides. Further investigation into derivatives of this compound could yield compounds with potent and selective herbicidal properties, offering new solutions for weed management in agriculture.

Insecticidal Activity

The search for novel insecticides with improved environmental profiles has led to the investigation of various heterocyclic compounds, including chromene derivatives. Research has demonstrated that chromene analogs can be effective against significant agricultural pests. For example, derivatives based on a natural chromene amide from Amyris texana have been synthesized and identified as a potential new class of termiticides against the invasive Formosan subterranean termite (Coptotermes formosanus). nih.govresearchgate.net These compounds showed significant mortality rates in laboratory bioassays. nih.govresearchgate.net

Furthermore, the structural modification of existing insecticides to include a chromone moiety has yielded promising results. A series of chromanone and chromone analogues of diacylhydrazine insecticides were designed and synthesized. Preliminary bioassays indicated that some of the chromanone analogues displayed good insecticidal activity against the armyworm (Mythima separata) at a concentration of 500 mg/L. researchgate.net This line of research highlights the potential of incorporating the this compound scaffold into new insecticidal agents.

Fungicidal Activity

The fungicidal potential of derivatives of the closely related 7-hydroxycoumarin has been a subject of significant research. Coumarins are structurally similar to chromones, and their derivatives have shown efficacy against a range of plant-pathogenic fungi. In one study, 44 novel ester derivatives of 4-(3,4-dichloroisothiazole)-7-hydroxycoumarin were synthesized and evaluated for their fungicidal activity. nih.gov

The in vitro bioassays revealed that several of these derivatives exhibited significant inhibitory effects against various fungal species. The following table summarizes the EC50 values (the concentration required to inhibit 50% of fungal growth) for one of the most active compounds, 2ai , compared to the lead compound 1a . nih.gov

| Fungus | Compound 1a EC50 (μg/mL) | Compound 2ai EC50 (μg/mL) |

| Alternaria solani | 9.37 | 5.56 |

| Botrytis cinereal | 1.92 | 2.90 |

| Cercospora arachidicola | 3.65 | 4.87 |

| Physalospora piricola | 2.44 | 3.11 |

| Sclerotinia sclerotiorum | 6.89 | 5.23 |

In vivo tests further demonstrated that some of the synthesized compounds provided excellent efficacy against Pseudoperonospora cubensis at a concentration of 25 µg/mL. nih.gov These results underscore the potential of modifying the 7-hydroxy group of the chromone ring system to develop potent fungicides.

Material Science Applications

The unique photophysical and chemical properties of the this compound scaffold make it an attractive building block for the creation of advanced materials. Its derivatives have been explored for their utility in the development of new dyes, pigments, and photoactive systems.

Application in Dye and Pigment Development

The chromene structure is a known chromophore, and its derivatives have been successfully utilized in the synthesis of novel dyes. Specifically, derivatives of 2-amino-7-hydroxy-4H-chromene-3-carbonitrile have been used as precursors for the creation of azo dyes. Azo dyes are a major class of synthetic colorants used in a wide range of applications, including textiles, printing, and coatings.

In one study, new azo Schiff base disperse dyes were synthesized by reacting 2-amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile and 2-amino-4-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile with other aromatic compounds. researchgate.net These reactions led to the formation of novel chromene-based azo dyes. researchgate.net Another study reported the synthesis of reactive azo dyes using 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile as a key intermediate. researchgate.net These dyes were then applied to cellulosic and nylon fibers, demonstrating their potential for textile applications. researchgate.net The synthesis of 2-amino-7-hydroxy-4-phenyl-6-(phenyldiazenyl)-4H-chromene-3-carbonitrile compounds has also been reported as a novel class of azo dyes incorporating the chromene moiety. nih.gov The ability to create a variety of colors by modifying the substituents on the chromene and the coupled aromatic rings makes these derivatives highly versatile for pigment development.

Photoactive Material Systems

The inherent fluorescent properties of the chromone ring system have led to the investigation of its derivatives in photoactive material systems. These materials can absorb and emit light, making them suitable for applications such as fluorescent probes, sensors, and optical data storage.

While direct studies on the photoactive properties of this compound are limited, research on structurally similar compounds provides strong evidence of their potential. For example, 7-hydroxy-4-methylcoumarin, which shares the 7-hydroxy-benzopyran-one core, is known to be a fluorescent compound. researchgate.net The synthesis of this compound and its incorporation into chitosan (B1678972) films resulted in materials that exhibit cyan fluorescence. ijrbat.in

The synthesis of 2-amino-7-hydroxy-4-phenyl-6-(phenyldiazenyl)-4H-chromene-3-carbonitrile derivatives has also been explored for their potential biological and cytotoxic activities, with their UV-vis behaviors being examined. nih.gov The interaction of such molecules with light is a key characteristic of photoactive materials. The development of novel chromene derivatives with tailored absorption and emission spectra could lead to new materials for advanced optical and electronic applications.

Future Research Directions and Translational Potential for 7 Hydroxy 4 Oxo 4h Chromene 3 Carbonitrile

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of chromene derivatives is an active area of research, with a growing emphasis on environmentally friendly "green chemistry" approaches. nih.gov Traditional synthesis methods often rely on hazardous reagents and produce significant chemical waste, prompting the development of more sustainable alternatives. nih.govresearchgate.net Future research will likely focus on optimizing and discovering new synthetic routes that are not only efficient but also scalable, cost-effective, and ecologically benign. researchgate.net

Key sustainable methodologies being explored for chromene synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net

Ultrasound-assisted synthesis: The use of ultrasonic irradiation offers another energy-efficient method to promote the reaction. researchgate.netresearchgate.net

Use of green solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a key aspect of green synthesis. nih.govmdpi.com

Development of reusable catalysts: The use of catalysts that can be easily recovered and reused minimizes waste and improves the economic viability of the synthesis. researchgate.net

Mechanochemistry: This solvent-free approach relies on mechanical force to drive chemical reactions, offering a highly sustainable option. nih.gov

One-pot, multi-component reactions are particularly attractive for the synthesis of chromene derivatives as they offer a streamlined process with high atom economy. mdpi.comnih.gov For instance, the synthesis of substituted 2-amino-4H-chromene-3-carbonitriles has been successfully achieved through a one-pot, three-component reaction of substituted benzaldehydes, resorcinol (B1680541), and malononitrile (B47326) in the presence of a catalyst in an aqueous medium. mdpi.com

| Methodology | Key Advantages | Challenges |

|---|---|---|

| Microwave-assisted Synthesis | Reduced reaction times, improved yields researchgate.net | Specialized equipment required |

| Ultrasound-assisted Synthesis | Energy efficient, can enhance reaction rates researchgate.netresearchgate.net | Scalability can be a concern |

| Green Solvents (e.g., water, ethanol) | Reduced environmental impact, safer handling nih.govmdpi.com | Solubility of reactants can be a limitation |

| Reusable Catalysts | Minimized waste, cost-effective researchgate.net | Catalyst deactivation over time |

| Mechanochemistry | Solvent-free, high efficiency nih.gov | Limited to solid-state reactions |

In-depth Mechanistic Studies of Emerging Biological Activities

While the chromenone scaffold is known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, a deeper understanding of the underlying molecular mechanisms is crucial for therapeutic development. nih.govnih.gov Future research will need to move beyond preliminary screening to conduct in-depth mechanistic studies for 7-Hydroxy-4-oxo-4H-chromene-3-carbonitrile and its analogs.

A plausible mechanism for the synthesis of 4H-chromene derivatives involves a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. researchgate.netacademie-sciences.fr Understanding the biological mechanisms of action is equally important. For example, in the context of neurodegenerative diseases, chromone (B188151) derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), as well as inhibit the aggregation of amyloid-β plaques. nih.gov Kinetic studies can help to elucidate the nature of this inhibition, such as whether it is competitive, non-competitive, or mixed-type. researchgate.net

Advanced Computational Modeling for Structure-Activity Relationship Refinement and De Novo Design

Computational modeling and chemoinformatics are becoming indispensable tools in modern drug discovery. For this compound, these approaches can be leveraged to refine our understanding of its structure-activity relationships (SAR) and to guide the design of new, more potent, and selective analogs. nih.gov

Molecular docking studies can predict the binding modes of chromenone derivatives within the active sites of target proteins, providing insights into the key molecular interactions responsible for their biological activity. nih.gov For instance, docking studies have been used to understand the interaction of chromenone derivatives with enzymes involved in neurodegenerative diseases. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the physicochemical properties of a series of compounds with their biological activity, leading to predictive models that can guide the design of new molecules. researchgate.net

The ultimate goal is the de novo design of novel compounds with optimized properties. By combining computational design with synthetic chemistry, it is possible to create new generations of chromenone-based therapeutic agents with enhanced efficacy and reduced side effects.

Development of Multi-Targeting Agents Based on the Chromenone Scaffold

The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred interest in the development of multi-target-directed ligands (MTDLs). acs.orgacs.org The chromenone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.govnih.gov This makes it an excellent starting point for the design of MTDLs.

In the context of Alzheimer's disease, for example, a single molecule that can inhibit both cholinesterases and amyloid-β aggregation would be highly desirable. nih.gov The development of such agents represents a significant challenge for medicinal chemists, but the chromone scaffold has shown great promise in this area. nih.govnih.gov By strategically modifying the core chromenone structure, it is possible to fine-tune its activity against multiple targets.

| Disease Area | Potential Targets | Rationale |

|---|---|---|

| Neurodegenerative Diseases | AChE, BuChE, MAO-A, MAO-B, Aβ aggregation nih.gov | Addressing multiple pathological pathways in diseases like Alzheimer's. nih.gov |

| Cancer | Kinases, Tubulin, Apoptosis-related proteins nih.gov | Targeting cell proliferation, survival, and angiogenesis. |

| Inflammatory Diseases | COX, LOX, Cytokines nih.gov | Modulating multiple inflammatory pathways. |

| Infectious Diseases | Bacterial enzymes, Viral proteins | Overcoming drug resistance by hitting multiple targets. |

Applications in Emerging Technologies and Diagnostic Platforms

Beyond its therapeutic potential, the unique chemical properties of the chromenone scaffold may lend themselves to applications in emerging technologies and diagnostics. For instance, some chromenone derivatives exhibit interesting photophysical properties, such as fluorescence, which could be exploited for the development of molecular probes and sensors. researchgate.net

The ability of certain chromenone-containing compounds to interact with specific biomolecules could be harnessed for the development of diagnostic assays. For example, fluorescently labeled chromenone derivatives could be used to visualize the distribution of specific enzymes or receptors in cells and tissues. Furthermore, the chromenone scaffold could be incorporated into the design of new materials with interesting optical or electronic properties. While research in this area is still in its early stages, it represents an exciting new frontier for the application of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-hydroxy-4-oxo-4H-chromene-3-carbonitrile, and how do reaction conditions influence yields?

- Methodological Answer : The compound is typically synthesized via a one-pot multicomponent reaction involving resorcinol, substituted benzaldehydes, and malononitrile in aqueous or ethanol media. For example, a 20 mmol scale reaction at 80–90°C under reflux for 4–6 hours achieves yields of 65–85% . Key variables include:

- Catalyst : Piperidine or triethylamine (5–10 mol%) enhances cyclization.

- Solvent : Ethanol/water mixtures improve solubility and reduce side reactions.

- Substituent Effects : Electron-withdrawing groups on benzaldehydes (e.g., nitro) lower yields due to steric hindrance .

Table 1 : Representative Synthesis Conditions and Yields

| Benzaldehyde Substituent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Nitrophenyl | Ethanol | Piperidine | 72 |

| 4-Methoxyphenyl | H₂O/EtOH | TEA | 85 |

Q. How can researchers confirm the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of:

- FT-IR : Detect characteristic peaks for -OH (~3320 cm⁻¹), -CN (~2190 cm⁻¹), and carbonyl (1640–1650 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include the aromatic proton at δ 6.3–7.2 ppm (chromene ring) and the methoxy group (if present) at δ 3.7–3.8 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 293.1446 for methoxy derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data for this compound analogs in anticancer studies?

- Methodological Answer : Discrepancies often arise from substituent positioning and assay conditions:

- Substituent Analysis : Para-methoxy groups enhance cytotoxicity (IC₅₀ = 12 µM in MCF-7 cells) by improving membrane permeability, while ortho-substituents reduce activity due to steric effects .

- Assay Validation : Cross-test in multiple cell lines (e.g., HeLa vs. HepG2) and use standardized protocols (e.g., MTT assay at 48-hour incubation) to minimize variability .

Q. How can computational modeling optimize the design of fluorescent probes based on this compound?

- Methodological Answer :

- DFT Calculations : Predict electronic transitions for fluorescence tuning. For example, introducing a propargyloxy group (via Click Chemistry) shifts emission to 520 nm .

- Molecular Docking : Simulate interactions with biological targets (e.g., nucleolar proteins) to enhance selectivity .

Table 2 : Fluorescence Properties of Modified Derivatives

| Derivative | λ_emission (nm) | Quantum Yield | Application |

|---|---|---|---|

| Propargyloxy-4b | 520 | 0.42 | Live-cell imaging |

| Di(pyridinylmethyl) | 610 | 0.18 | Nucleolus staining |

Q. What crystallographic techniques are critical for resolving structural ambiguities in chromene-carbonitrile derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential:

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 298 K for high-resolution structures .

- Key Metrics : Monitor bond angles (e.g., C8–C9–C11–N2 torsion angle = −177.03°) to confirm planarity and intermolecular hydrogen bonds (e.g., N–H···O) for packing analysis .

Q. How do solvent effects influence the regioselectivity of chromene ring functionalization?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 7-hydroxy position, while nonpolar solvents (toluene) promote electrophilic aromatic substitution. For example:

- Propargylation : In acetone/K₂CO₃, propargyl bromide reacts selectively at the hydroxyl group (yield: 89%) .

- Click Chemistry : DMF/CuI enables azide-alkyne cycloaddition for bioconjugation .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures .

- Data Validation : Cross-reference NMR/HRMS with SC-XRD to resolve spectral overlaps (e.g., aromatic proton multiplicity) .

- Biological Testing : Pair in vitro assays with zebrafish models for rapid toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.